1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone
Description
Propriétés
IUPAC Name |
1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-22(2)16-7-8-17(21-20-16)25-15-9-10-23(12-15)18(24)11-13-3-5-14(19)6-4-13/h3-8,15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOVTEBLOCVOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone is a complex organic compound with potential pharmacological applications. Its structure incorporates various functional groups, including a pyridazine ring, a pyrrolidine moiety, and a fluorophenyl group, which suggest diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 332.4 g/mol. The presence of the dimethylamino group and the pyridazine ring indicates potential interactions with various biological targets, making it a candidate for further investigation in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O2 |
| Molecular Weight | 332.4 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The pyridazine moiety is known for its ability to modulate enzyme activity and receptor interactions, which may lead to various pharmacological effects.
- Orexin Receptor Antagonism : This compound has been identified as a selective antagonist for the orexin 1 receptor (OX1), which plays a significant role in regulating arousal, wakefulness, and appetite. By inhibiting this receptor, the compound may have implications in treating sleep disorders and obesity .
- Neuroprotective Effects : The incorporation of the pyrrolidine ring suggests potential neuroprotective properties. Compounds with similar structures have shown efficacy in models of neurodegenerative diseases .
Biological Activity
Recent studies highlight various biological activities associated with this compound:
- Antioxidant Properties : The dimethylamino group contributes to the antioxidant capacity of the compound, potentially protecting cells from oxidative stress .
- Anticancer Activity : Preliminary investigations indicate that derivatives of pyridazine compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The structural features of this compound may enhance its efficacy against certain types of tumors .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone:
- GnRH Antagonism : A related compound demonstrated potent gonadotropin-releasing hormone (GnRH) antagonistic activity without affecting cytochrome P450 enzymes, suggesting a favorable pharmacokinetic profile . This finding supports the exploration of similar structures for reproductive health applications.
- Cancer Therapeutics : Research indicates that compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors . The unique combination of functional groups in this compound may enhance its therapeutic index.
Comparaison Avec Des Composés Similaires
Physicochemical and Pharmacokinetic Insights
- Molecular Weight : The target compound (344.4 g/mol) is comparable to analogs like the pyridin-2-one derivatives (~350–400 g/mol), suggesting similar bioavailability profiles.
- Polarity: The dimethylamino group enhances solubility relative to bromophenyl or trifluoromethyl substituents .
- Synthetic Routes : While the target compound’s synthesis is unspecified, analogs in and use cross-coupling (e.g., Suzuki-Miyaura) for heterocycle assembly, implying feasible scalability .
Q & A
Q. What are the recommended synthetic routes for 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including:
- Friedel-Crafts Acylation : For introducing the 4-fluorophenyl ethanone moiety, analogous to methods used for similar fluorinated ethanones (e.g., AlCl₃ catalysis, acyl chloride intermediates) .
- Nucleophilic Substitution : To attach the pyrrolidinyl-piperazine moiety via oxygen linkage. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance nucleophilicity.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
- Yield Considerations : Catalytic efficiency (e.g., Lewis acid choice), stoichiometric ratios, and reaction time must be calibrated to minimize side products. For example, excess acyl chloride may lead to over-acylation, requiring careful quenching .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the 4-fluorophenyl group (distinct aromatic splitting patterns) and pyrrolidine/pyridazine protons. For example, the dimethylamino group on pyridazine will show singlet peaks at ~2.8–3.2 ppm .
- HRMS : Validate molecular weight (±2 ppm accuracy).
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyrrolidine ring conformation) .
- Data Contradictions : If NMR peaks overlap (e.g., pyrrolidinyl protons), use 2D techniques (COSY, HSQC) or deuterated solvent shifts. Cross-validate with IR spectroscopy for functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or phosphatases (e.g., fluorometric assays with ATP analogs) due to structural similarity to pyridazine-based inhibitors .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability.
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include a positive control (e.g., doxorubicin) and monitor IC₅₀ values .
Advanced Research Questions
Q. How can the synthetic route be optimized for scalability while maintaining stereochemical integrity?
- Methodological Answer :
- Catalyst Screening : Replace AlCl₃ with greener alternatives (e.g., FeCl₃ or ionic liquids) to reduce waste .
- Flow Chemistry : Implement continuous flow reactors for acylation steps to enhance reproducibility and reduce reaction time.
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if racemization occurs during synthesis. Confirm purity via polarimetry .
Q. What strategies are effective in resolving contradictions between computational docking predictions and experimental bioactivity data?
- Methodological Answer :
- MD Simulations : Run molecular dynamics (e.g., GROMACS) to assess binding stability over 100 ns trajectories. Compare with experimental IC₅₀ values.
- Mutagenesis Studies : If docking predicts binding to a kinase active site, mutate key residues (e.g., ATP-binding pocket Lys→Ala) to validate interactions.
- Metabolite Profiling : Use LC-MS to identify off-target metabolites that may explain discrepancies (e.g., cytochrome P450-mediated oxidation) .
Q. How does the 4-fluorophenyl group influence the compound’s pharmacokinetic properties, and how can this be validated?
- Methodological Answer :
- SAR Studies : Synthesize analogs with Cl, Br, or H substituents and compare logP (via shake-flask method) and plasma protein binding (equilibrium dialysis).
- In Vivo PK : Administer to rodent models (IV and oral routes) and measure t₁/₂, Cmax, and AUC using LC-MS/MS. The fluorophenyl group may enhance metabolic stability by resisting CYP450 oxidation .
Safety and Handling Guidelines
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the pyrrolidinyl ether .
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing due to dust inhalation risks .
- Spill Management : Neutralize with activated carbon; avoid aqueous solutions to prevent fluorinated byproduct release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
